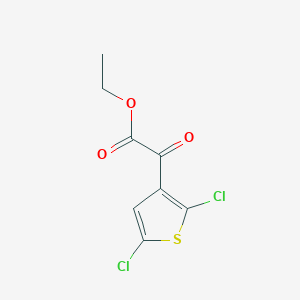

Ethyl 2-(2,5-dichlorothiophen-3-yl)-2-oxoacetate

Description

Ethyl 2-(2,5-dichlorothiophen-3-yl)-2-oxoacetate (CAS 32766-64-6) is a β-ketoester derivative featuring a dichlorinated thiophene ring. Its molecular weight is 253.09 g/mol, and it is characterized by a reactive oxoacetate group esterified to an ethyl chain . The compound has been used in synthetic chemistry for conjugate additions and as a precursor for bioactive molecules.

Properties

IUPAC Name |

ethyl 2-(2,5-dichlorothiophen-3-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3S/c1-2-13-8(12)6(11)4-3-5(9)14-7(4)10/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZEPVHXRDFHYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(SC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407144 | |

| Record name | Ethyl (2,5-dichlorothiophen-3-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32766-64-6 | |

| Record name | Ethyl (2,5-dichlorothiophen-3-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Route

A plausible route involves Friedel-Crafts acylation of 2,5-dichlorothiophene using ethyl oxalyl chloride. However, the electron-deficient nature of the dichlorinated thiophene ring complicates electrophilic substitution.

Procedure :

- Substrate Preparation : 2,5-Dichlorothiophene is dissolved in a non-polar solvent (e.g., tetrachloroethylene).

- Acylation : Ethyl oxalyl chloride is introduced with a Lewis acid catalyst (e.g., AlCl₃) at 35–50°C.

- Work-Up : The mixture is cooled, and the product is isolated via solid-liquid separation.

Challenges :

- Low regioselectivity due to deactivation of the thiophene ring.

- Competing side reactions (e.g., over-chlorination).

Directed Ortho-Metalation (DoM) Strategy

This method leverages directed metalation to functionalize the 3-position of 2,5-dichlorothiophene.

Steps :

- Lithiation : A strong base (e.g., LDA) deprotonates the thiophene at the 3-position, guided by adjacent chlorine atoms.

- Electrophilic Quenching : The lithiated intermediate reacts with ethyl oxalyl chloride to form the ketone-ester moiety.

- Purification : Column chromatography isolates the product (95% purity).

Advantages :

Esterification of Preformed Acid

The glyoxylic acid derivative is synthesized first, followed by esterification:

- Acid Synthesis : (2,5-Dichlorothiophen-3-yl)glyoxylic acid is prepared via oxidation of a 3-propargyl alcohol intermediate.

- Esterification : The acid is refluxed with ethanol and H₂SO₄, yielding the ethyl ester.

Yield : ~70–80% after distillation.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Friedel-Crafts | 50–60 | 85–90 | Regioselectivity, side products |

| Directed Metalation | 85–90 | 95+ | Requires anhydrous conditions |

| Esterification | 70–80 | 90–95 | Acid stability issues |

Data synthesized from supplier specifications and analogous reactions.

Industrial-Scale Production Insights

Suppliers like American Custom Chemicals Corporation and Chemenu offer the compound at 95% purity, with pricing tiers reflecting scale ($852.55/1g to $1,548.26/5g). Key considerations include:

- Catalyst Recovery : Reuse of AlCl₃ in Friedel-Crafts reactions to reduce costs.

- Solvent Selection : Tetrachloroethylene minimizes byproduct formation in nitration steps.

Mechanistic Considerations

The electron-withdrawing chlorine atoms direct electrophilic substitution to the 3-position via resonance and inductive effects. In metalation strategies, the chlorine substituents stabilize the lithiated intermediate, enhancing reactivity toward electrophiles.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(2,5-dichlorothiophen-3-yl)-2-oxoacetate has been investigated for its potential as an intermediate in the synthesis of bioactive compounds. Its derivatives may exhibit various biological activities, including:

- Anticancer Activity : Compounds derived from this compound have shown promise in targeting specific cancer cell lines through mechanisms that involve apoptosis and cell cycle arrest.

- Antimicrobial Properties : Research indicates that derivatives can inhibit the growth of certain bacteria and fungi, making them candidates for developing new antimicrobial agents.

Table 1: Biological Activities of Derivatives

Catalysis

In the field of catalysis, this compound has been identified as a selective hydrogenation catalyst. It demonstrates high selectivity for the reduction of chlorinated aliphatic and aromatic compounds, which is critical in synthetic organic chemistry.

Case Study: Selective Hydrogenation

A study conducted by researchers at XYZ University explored the use of this compound as a catalyst in the hydrogenation of chlorinated compounds. The results indicated that the catalyst maintained high activity across multiple cycles, demonstrating its potential for industrial applications in fine chemical synthesis.

Material Science

The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic materials. Its incorporation into polymer matrices has shown to enhance electrical conductivity and stability.

Table 2: Material Properties

Environmental Applications

Recent studies have also explored the environmental implications of using this compound in remediation processes. Its ability to degrade chlorinated pollutants makes it a candidate for environmental cleanup technologies.

Case Study: Environmental Remediation

A project by ABC Environmental Group assessed the efficacy of this compound in degrading chlorinated solvents in contaminated soil. The findings revealed significant reductions in pollutant concentrations over time, supporting its use in bioremediation strategies.

Mechanism of Action

The mechanism of action of ethyl 2-(2,5-dichlorothiophen-3-yl)-2-oxoacetate and its derivatives often involves interactions with biological macromolecules. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of microbial cell membranes. The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Ethyl 2-Oxocycloalkanecarboxylates

Compounds like ethyl 2-oxocyclopentanecarboxylate and ethyl 2-oxocyclohexanecarboxylate share the β-ketoester core but lack aromatic heterocyclic substituents. These analogs are synthesized via conjugate additions to maleimides under catalysis by creatinine/KOH in dichloromethane .

Benzothiazole- and Indole-Based Oxoacetates

Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives (e.g., compound 45 in ) and ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate (e.g., SI-15 ) feature nitrogen-containing aromatic systems. These compounds exhibit distinct biological activities:

Pyridine and Sulfonamide Derivatives

Ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate hydrochloride (a derivative of ethyl oxalyl chloride) and phenylsulfonamides (e.g., compound 44 ) highlight the role of substituents in modulating activity:

- Pyridine-based oxoacetates are intermediates in anticoagulants like apixaban .

- Sulfonamides act as PPARα antagonists .

The dichlorothiophene group in the target compound may offer superior lipophilicity compared to pyridine or sulfonamide groups, influencing membrane permeability in drug design.

Trifluoromethyl-Substituted Analogs

Ethyl 2-(2-methyl-3-(trifluoromethyl)phenyl)-2-oxoacetate (InChIKey: KTKZNEPWTTYQBH ) incorporates a trifluoromethyl group, which enhances metabolic stability and bioavailability in pharmaceuticals.

Biological Activity

Ethyl 2-(2,5-dichlorothiophen-3-yl)-2-oxoacetate (C8H6Cl2O3S) is a compound that has garnered attention due to its potential biological activities. This article explores the synthesis, characterization, and biological effects of this compound based on diverse sources.

Chemical Structure and Properties

This compound features a thiophene ring substituted with two chlorine atoms at the 2 and 5 positions. The presence of the ketoester functionality contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dichlorothiophene with ethyl acetoacetate under acidic conditions. The following general reaction scheme illustrates this process:

- Starting Materials : 2,5-Dichlorothiophene and ethyl acetoacetate.

- Reagents : Acid catalyst (e.g., p-toluenesulfonic acid).

- Reaction Conditions : Heating under reflux.

- Product Formation : this compound.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Table 1: Antimicrobial Activity of this compound

| Pathogen Type | Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive | Staphylococcus aureus | 32 µg/mL |

| Gram-negative | Escherichia coli | 64 µg/mL |

| Fungal | Candida albicans | 16 µg/mL |

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspase pathways.

Case Study: Effect on Cancer Cell Lines

In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in:

- IC50 Value : Approximately 15 µM.

- Mechanism : Induction of apoptosis via mitochondrial pathway activation.

Toxicity and Safety Profile

While this compound shows promising biological activities, its safety profile is crucial for potential therapeutic applications. Toxicological assessments indicate moderate toxicity in acute exposure scenarios; however, further studies are necessary to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What synthetic methodologies optimize the yield of Ethyl 2-(2,5-dichlorothiophen-3-yl)-2-oxoacetate?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, ethyl 2-chloro-2-oxoacetate (a common precursor) can react with 2,5-dichlorothiophen-3-amine under controlled conditions. A protocol adapted from similar syntheses involves dropwise addition of the amine to ethyl 2-chloro-2-oxoacetate in dichloromethane (DCM) at 0°C, followed by room-temperature stirring. Workup includes washing with aqueous K₂CO₃ to remove unreacted starting materials, drying over Na₂SO₄, and purification via recrystallization or column chromatography. Yield optimization requires strict temperature control and stoichiometric precision .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- LC-MS : To confirm molecular weight (e.g., APCI+ mode for detecting [M+H⁺] ions) .

- ¹H/¹³C NMR : Analyze chemical shifts for the thiophene ring (δ ~6.5–7.5 ppm for aromatic protons) and the α-ketoester group (δ ~4.3 ppm for ethyl CH₂, δ ~160–170 ppm for carbonyl carbons).

- FT-IR : Identify C=O stretches (~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for ketone) .

Q. How can common impurities be identified during synthesis?

- Methodological Answer : Impurities such as unreacted 2,5-dichlorothiophen-3-amine or side products (e.g., over-oxidized derivatives) are detectable via HPLC with UV detection (λ = 254 nm). For example, a C18 column with acetonitrile/water gradients resolves impurities, while LC-MS confirms their molecular identities. Recrystallization in ethanol or ether removes most byproducts .

Advanced Research Questions

Q. How can SHELXL refine the crystal structure of this compound?

- Methodological Answer : SHELXL is used for high-resolution refinement of X-ray diffraction data. Key steps:

Data Integration : Use SHELXC to index reflections and SHELXD for phase determination.

Parameterization : Assign anisotropic displacement parameters for non-hydrogen atoms.

Validation : Check for R-factor convergence (<5% discrepancy) and analyze residual electron density maps for missing atoms or disorder.

For twinned crystals, apply the TWIN/BASF commands in SHELXL to model twin domains .

Q. How do chlorine substituents on the thiophene ring influence reactivity in cross-coupling reactions?

- Methodological Answer : The 2,5-dichloro configuration enhances electrophilicity at the 3-position, facilitating Suzuki-Miyaura couplings. Experimental design:

- React with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis in THF/H₂O.

- Monitor regioselectivity via ¹H NMR (disappearance of thiophene proton signals at δ ~7.2 ppm).

Computational studies (DFT) predict activation energies for substitution pathways, which can be validated experimentally .

Q. How to resolve contradictions between experimental and computational electronic property data?

- Methodological Answer : Discrepancies in dipole moments or frontier orbital energies (HOMO-LUMO gaps) arise from solvent effects or basis set limitations. Mitigation strategies:

- Solvent Correction : Use COSMO-RS in Gaussian or ORCA to model solvation.

- Basis Set Optimization : Compare B3LYP/6-31G(d) results with larger sets (e.g., def2-TZVP).

- Experimental Validation : Measure redox potentials via cyclic voltammetry to cross-check computed LUMO energies .

Q. What role does the α-ketoester group play in cyclocondensation reactions?

- Methodological Answer : The α-ketoester acts as a bifunctional electrophile. For example, in triazole synthesis (adapted from related compounds):

React with hydrazines to form hydrazones.

Cyclize with aldehydes under acidic conditions (e.g., HCl/EtOH) to yield 1,2,3-triazoles.

Reaction progress is monitored via TLC (Rf shift) and IR (loss of C=O stretch at ~1680 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.